5-Bromo-3-isopropylpyridin-2-amine

Description

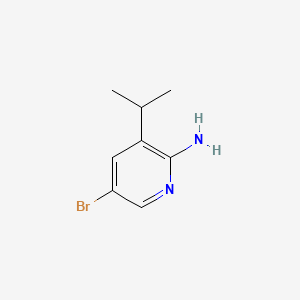

5-Bromo-3-isopropylpyridin-2-amine is a brominated pyridine derivative featuring an amine group at position 2, an isopropyl substituent at position 3, and a bromine atom at position 3. Its structure is defined by the pyridine core, which confers rigidity and electronic properties that influence reactivity and biological activity.

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

5-bromo-3-propan-2-ylpyridin-2-amine |

InChI |

InChI=1S/C8H11BrN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3,(H2,10,11) |

InChI Key |

JEJGUSRMRUYPCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=CC(=C1)Br)N |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: 5-Bromo-3-isopropylpyridin-2-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Bromo-3-isopropylpyridin-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

Anticancer Activity: Inhibits specific signaling pathways or DNA replication processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

The substituents on the pyridine ring significantly alter physical, chemical, and biological properties. Below is a comparison with key analogs:

Key Observations :

- Additional halogens (Cl, F, I) modify electronic effects and steric profiles .

- Steric Effects : Bulky groups like isopropyl or trimethylsilyl ethynyl hinder nucleophilic attack but enhance binding to hydrophobic pockets in biological targets .

- Solubility : Methoxy or amine groups improve aqueous solubility, whereas halogens and alkyl chains increase lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.